molecular formula C14H15F5N2O B1613158 (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one CAS No. 781650-41-7

(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one

Cat. No.: B1613158
CAS No.: 781650-41-7
M. Wt: 322.27 g/mol
InChI Key: COZIJLDLJMKBRZ-LDYMZIIASA-N
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Description

(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one is a useful research compound. Its molecular formula is C14H15F5N2O and its molecular weight is 322.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Migraine Treatment

(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one is notably utilized in the synthesis of telcagepant (MK-0974), a calcitonin gene-related peptide (CGRP) receptor antagonist. This compound has significant potential in treating migraine headaches. The synthesis of this compound involves novel routes, including a ring-closing metathesis and a highly diastereoselective Hayashi-Miyaura Rh-catalyzed arylboronic acid addition to nitroalkene. These processes have been crucial in producing telcagepant for preclinical evaluation (Burgey et al., 2008).

Development of CGRP Receptor Antagonists

Another significant application involves the development of CGRP receptor antagonists for migraine treatment. This research led to the discovery of a clinical candidate, MK-0974, through extensive SAR studies and optimization of the core structure. The synthesis involves modification of the C-6 aryl moiety and the N-1 amide position, enhancing the compound's potency and oral bioavailability (Paone et al., 2007).

Inhibitor Development in Protein Kinase Research

The compound has been used in the development of novel azepane derivatives as inhibitors of protein kinase B (PKB-alpha) and protein kinase A (PKA). Through molecular modeling and synthesis, these derivatives demonstrate significant in vitro inhibitory activity and plasma stability, contributing to drug development in this area (Breitenlechner et al., 2004).

Role in Synthesis of Other Medicinal Compounds

Furthermore, the compound has been implicated in the synthesis of various other medicinal compounds, such as N-substituted regioisomers of besifloxacin and compounds exhibiting antifungal and antibacterial properties. These syntheses involve complex reactions and derivatizations, showcasing the versatility of this compound in medicinal chemistry (Xia et al., 2013).

Properties

IUPAC Name

(3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F5N2O/c15-10-3-1-2-9(12(10)16)8-4-5-11(20)13(22)21(6-8)7-14(17,18)19/h1-3,8,11H,4-7,20H2/t8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZIJLDLJMKBRZ-LDYMZIIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C(=O)N(C[C@@H]1C2=C(C(=CC=C2)F)F)CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635341
Record name (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

781650-41-7
Record name (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one
Reactant of Route 2
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one
Reactant of Route 3
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one
Reactant of Route 4
Reactant of Route 4
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one
Reactant of Route 5
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one
Reactant of Route 6
Reactant of Route 6
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one

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